Fmoc-L-β-homophénylalanine

Vue d'ensemble

Description

Fmoc-L-beta-homophenylalanine is used for producing high-quality peptides . It is a part of the Alfa Aesar product portfolio .

Synthesis Analysis

Fmoc-modified amino acids and short peptides are used as building blocks for the fabrication of functional materials . They are used in the synthesis of peptides due to the inherent hydrophobicity and aromaticity of the Fmoc moiety, which promotes building block association .Molecular Structure Analysis

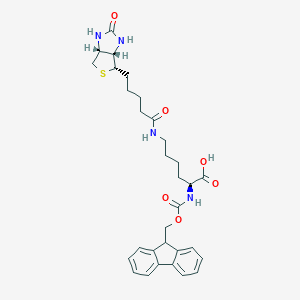

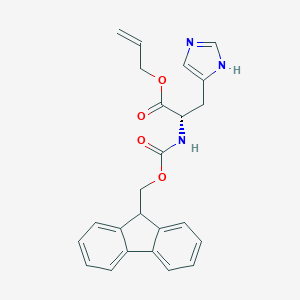

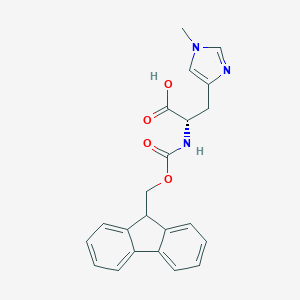

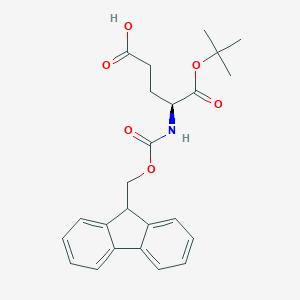

The Fmoc-L-beta-homophenylalanine molecule contains a total of 56 bonds. There are 33 non-H bonds, 20 multiple bonds, 8 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Chemical Reactions Analysis

The Fmoc group is widely used as a main amine protecting group in peptide synthesis . The intrinsic hydrophobicity and aromaticity of Fmoc are well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Physical And Chemical Properties Analysis

Fmoc-L-beta-homophenylalanine has a molecular weight of 401.45 . It has a melting point of 110-112 °C . It is slightly soluble in water . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Synthèse de peptides

Fmoc-L-β-homophénylalanine est principalement utilisé dans la production de peptides de haute qualité . Les peptides sont de courtes chaînes d'acides aminés qui jouent des rôles cruciaux dans les fonctions biologiques. Ils sont utilisés dans divers domaines, notamment la découverte de médicaments, le développement thérapeutique et la recherche biochimique.

Formation d'hydrogel

Les Fmoc-dipeptides, qui peuvent inclure le this compound, ont été trouvés pour former des hydrogels supra-moléculaires stables . Ces hydrogels peuvent être utilisés comme matériaux d'échafaudage pour la culture cellulaire et l'ingénierie tissulaire, fournissant un microenvironnement 3D qui imite la matrice extracellulaire naturelle.

Mécanisme D'action

Target of Action

Fmoc-L-beta-homophenylalanine is primarily used in the synthesis of high-quality peptides . It does not have a specific biological target, but rather serves as a building block in the creation of complex peptide structures. These peptides can then interact with various biological targets depending on their specific sequence and structure.

Mode of Action

The Fmoc (9-Fluorenylmethoxycarbonyl) group in Fmoc-L-beta-homophenylalanine is a protective group used in peptide synthesis. It protects the amino group of the amino acid during the synthesis process, preventing unwanted side reactions . The Fmoc group is stable under certain conditions and can be removed under basic conditions, allowing for the next amino acid to be added to the growing peptide chain .

Pharmacokinetics

It is slightly soluble in water , and more soluble in organic solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . Its storage temperature is recommended to be between 2-8°C .

Action Environment

The efficacy and stability of Fmoc-L-beta-homophenylalanine, like other compounds used in peptide synthesis, can be influenced by various environmental factors. These include temperature, pH, and the presence of other chemicals. For instance, the Fmoc group is stable under acidic conditions but can be removed under basic conditions . Therefore, careful control of the reaction environment is crucial in peptide synthesis.

Avantages Et Limitations Des Expériences En Laboratoire

The use of Fmoc-L-β-hPhe in laboratory experiments has a number of advantages and limitations. One of the main advantages is its ability to form hydrogen bonds with other molecules, which allows it to interact with proteins and other molecules. Additionally, Fmoc-L-β-hPhe is relatively easy to synthesize and is relatively stable, which makes it ideal for use in laboratory experiments. However, one of the main limitations is that it is not as soluble as other amino acids, which can make it difficult to work with in some experiments.

Orientations Futures

The potential future directions for the use of Fmoc-L-β-hPhe are numerous. One potential direction is the development of novel therapeutic agents based on its anti-inflammatory and anti-cancer properties. Additionally, Fmoc-L-β-hPhe could be used in the development of fluorescent probes for imaging and in the study of protein-protein interactions. Additionally, Fmoc-L-β-hPhe could be used in the development of enzyme inhibitors and in the study of enzyme kinetics. Finally, Fmoc-L-β-hPhe could be used in the development of peptide-based drug delivery systems.

Méthodes De Synthèse

Fmoc-L-β-hPhe can be synthesized by either chemical or enzymatic methods. The chemical method involves the use of an Fmoc protecting group, which is attached to the α-carbon of the amino acid. This is followed by a reaction with a homophenylalanine derivative, which results in the formation of Fmoc-L-β-hPhe. The enzymatic method involves the use of a recombinant enzyme, which catalyzes the conversion of phenylalanine to Fmoc-L-β-hPhe.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

It is known that the Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

Cellular Effects

Related compounds such as Fmoc-phenylalanine have been shown to have antibacterial activity against a variety of Gram-positive bacteria . This suggests that Fmoc-L-beta-homophenylalanine may also have similar effects on bacterial cells.

Molecular Mechanism

It is known that the Fmoc group can protect amines during peptide synthesis, and can be removed under mildly basic conditions

Temporal Effects in Laboratory Settings

It is known that Fmoc-L-beta-homophenylalanine is a stable compound under recommended storage conditions .

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO4/c27-24(28)15-18(14-17-8-2-1-3-9-17)26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNUGHJJKNFCND-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](CC(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375821 | |

| Record name | Fmoc-L-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

193954-28-8 | |

| Record name | Fmoc-L-beta-homophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.